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ERBB2IP protein (1003-1018)

Cat. No.: B1575401
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Description

Overview of ERBB2-Interacting Protein (ERBB2IP) as a Scaffold Protein in Cellular Contexts

The ERBB2-Interacting Protein (ERBB2IP), commonly known as Erbin, is a multi-domain scaffold protein that plays a crucial role in the organization and regulation of various cellular signaling pathways. researchgate.netfrontiersin.org As a member of the Leucine-Rich Repeat and PDZ domain (LAP) family, Erbin functions as a critical adaptor molecule, bringing together different proteins to form functional complexes. nih.govwikigenes.orgsfari.org The structure of ERBB2IP is characterized by the presence of multiple Leucine-Rich Repeats (LRRs) at its N-terminus and a single PDZ (PSD-95/Dlg/ZO-1) domain at its C-terminus. nih.govresearchgate.net This architecture enables it to participate in a wide array of protein-protein interactions.

Functionally, ERBB2IP is integral to processes such as the establishment of cell polarity, the assembly of cell junctions, and the regulation of cell migration. frontiersin.orgnih.govwikigenes.org It was initially identified through its specific interaction with the unphosphorylated form of the ERBB2/HER2 receptor, a key player in morphogenesis and oncogenesis. nih.govsfari.orgmerckmillipore.com By binding to ERBB2, Erbin helps to restrict the receptor's localization to the basolateral membrane of epithelial cells. nih.govresearchgate.net Beyond its interaction with ERBB2, Erbin is involved in modulating critical signaling cascades, including the Ras-Raf-ERK and TGF-β pathways, thereby influencing cell proliferation, differentiation, and tumorigenesis. researchgate.netnih.gov Its capacity to act as a molecular hub, connecting receptor tyrosine kinases and cytoskeletal components, underscores its importance as a scaffold protein in maintaining cellular homeostasis. frontiersin.orgwikigenes.org

Definition and Significance of the ERBB2IP Protein (1003-1018) Fragment within its Full-Length Counterpart

The ERBB2IP protein (1003-1018) is a specific peptide fragment defined by the sequence of amino acids from position 1003 to 1018 within the full-length human ERBB2IP protein (canonical isoform Q96RT1-1, which is 1412 amino acids long). This fragment is located within a large internal region of the protein, situated between the N-terminal Leucine-Rich Repeats (LRRs) and the well-characterized C-terminal PDZ domain.

Table 1: Major Domains of Human ERBB2IP (Canonical Isoform) This table outlines the primary functional domains of the ERBB2IP protein and highlights the location of the 1003-1018 fragment relative to them.

Domain/Region Approximate Amino Acid Position Known Function
Leucine-Rich Repeats (LRR) N-terminal region (e.g., ~40-400) Mediate protein-protein interactions.
Internal Region (containing 1003-1018) ~401-1321 Function largely uncharacterized.
PDZ Domain C-terminal region (e.g., ~1322-1408) Binds to the C-terminal motifs of target proteins like ERBB2/HER2. nih.govresearchgate.net

Historical Context of ERBB2IP Research and the Identification of its C-terminal or Internal Regions

The ERBB2-interacting protein (ERBB2IP), or Erbin, was first discovered in 1997 as a novel protein containing a PDZ domain. wikipedia.org Early research, particularly around the year 2000, identified it as an interacting partner for the ERBB2/HER2 receptor tyrosine kinase, a finding that was pivotal in understanding the regulation of this important oncoprotein. nih.gov These initial studies established Erbin as a member of a new family of PDZ proteins and characterized its primary structure, noting the presence of N-terminal Leucine-Rich Repeats (LRRs) and a single C-terminal PDZ domain. nih.govresearchgate.net

The identification of the C-terminal PDZ domain was of immediate significance, as it was shown to be the region that directly and specifically binds to the C-terminal tail of the ERBB2 receptor. nih.govwikigenes.org This interaction was demonstrated to be crucial for anchoring the ERBB2 receptor to the basolateral membrane of epithelial cells, thereby playing a role in establishing cell polarity. nih.gov Subsequent structural studies, including the determination of the crystal structure of the Erbin PDZ domain in complex with an ERBB2-derived peptide, provided a detailed molecular understanding of this interaction. uniprot.org Research from this period also began to uncover Erbin's role as a broader scaffold protein by identifying its association with components of cell-cell junctions, such as the armadillo protein p0071 and the catenins δ-catenin and ARVCF. wikigenes.org While these foundational studies heavily focused on the function of the terminal PDZ domain, the extensive internal regions of the protein remained largely unexplored.

Current Gaps in Knowledge Regarding the Specific Roles and Mechanisms of ERBB2IP Protein (1003-1018)

There is a significant gap in the scientific literature regarding the specific function and mechanism of the ERBB2IP protein (1003-1018) fragment. Current research on ERBB2IP has predominantly focused on its well-defined functional domains: the N-terminal Leucine-Rich Repeats and, most notably, the C-terminal PDZ domain, which mediates key interactions with proteins like ERBB2. researchgate.netnih.govuniprot.org

The extensive internal region that hosts the 1003-1018 sequence lacks detailed characterization. Consequently, it is unknown whether this specific fragment possesses a unique secondary structure, participates in protein-protein interactions, or is subject to post-translational modifications that could regulate ERBB2IP's function. The role of this entire internal region in the context of Erbin’s scaffolding function—for instance, in providing structural flexibility, spacing the terminal domains correctly, or housing cryptic binding sites—remains an open area for investigation. As a result, the contribution of the 1003-1018 segment to the protein's biological activities, such as its influence on cell signaling and tumorigenesis, is entirely unknown. nih.govresearchgate.net Future studies are required to dissect the function of this and other internal sequences to build a complete model of how ERBB2IP executes its diverse cellular roles.

Table 2: Selected Interacting Partners of the ERBB2IP Protein This table lists some of the key proteins known to interact with ERBB2IP, primarily through its well-studied domains, highlighting where research has concentrated.

Interacting Protein Cellular Role Binding Region on ERBB2IP
ERBB2/HER2 Receptor Tyrosine Kinase C-terminal PDZ Domain researchgate.netnih.gov
δ-catenin (NPRAP) Cell Adhesion C-terminal PDZ Domain wikigenes.org
ARVCF Cell Adhesion C-terminal PDZ Domain wikigenes.org
p0071 (Plakophilin-4) Desmosomal Plaque Protein PDZ Domain-dependent wikigenes.org
PSD-95 (DLG4) Scaffolding at Synapses General Interaction wikigenes.orgpitt.edu
KSR1 Kinase Suppressor of Ras General Interaction nih.gov

Compound and Protein Names

NameType
ERBB2IP / ErbinProtein
ERBB2 / HER2Protein
δ-catenin / NPRAPProtein
ARVCFProtein
p0071 / Plakophilin-4Protein
PSD-95 / DLG4Protein
KSR1Protein
RasProtein
RafProtein
ERKProtein
TGF-βProtein
AktProtein
STAT3Protein
SMAD2/3Protein

Properties

sequence

ASFPPQLLPRSESTEN

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

ERBB2IP protein (1003-1018)

Origin of Product

United States

Structural and Biophysical Characterization of Erbb2ip Protein 1003 1018

Predicted Secondary and Tertiary Structures of the ERBB2IP Protein (1003-1018) Peptide

Computational modeling is a powerful tool for predicting the three-dimensional structure of proteins and peptides. For the ERBB2IP protein (1003-1018) peptide, various algorithms can be employed to forecast its secondary and tertiary structural elements. These predictions are based on the amino acid sequence and known folding patterns of similar sequences.

The full-length ERBB2IP protein contains 17 leucine-rich repeats and one PDZ domain. wikipedia.orggenecards.orgnih.gov The specific region of residues 1003-1018 is located outside of these well-defined domains. Secondary structure prediction algorithms would likely analyze the propensity of this sequence to form alpha-helices, beta-sheets, or random coils based on the physicochemical properties of its constituent amino acids. Tertiary structure predictions would then model how these secondary elements fold into a three-dimensional conformation in space.

Table 1: Predicted Structural Elements of ERBB2IP (1003-1018)

Structural LevelPredicted ElementsPrediction Basis
Secondary Structure Alpha-helix, Beta-sheet, Random coilAmino acid sequence analysis, Homology modeling
Tertiary Structure 3D fold of secondary elementsEnergy minimization, Molecular dynamics simulations

This table is generated based on general principles of protein structure prediction and does not represent specific experimental data.

Experimental Determination of ERBB2IP Protein (1003-1018) Conformation via Advanced Techniques

While prediction methods provide valuable hypotheses, experimental techniques are essential for determining the actual structure of a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides and small proteins in solution. For the ERBB2IP (1003-1018) peptide, 2D and 3D NMR experiments could be performed to establish through-bond and through-space correlations between atoms, providing the necessary constraints to calculate a high-resolution structure. This would reveal the precise folding of the peptide backbone and the orientation of the amino acid side chains.

X-ray Crystallography of Complexes: X-ray crystallography provides atomic-resolution structural information of molecules in a crystalline state. While crystallizing a small peptide like ERBB2IP (1003-1018) alone can be challenging, co-crystallization with a binding partner can be a successful strategy. nih.gov If this peptide is known to interact with another protein, solving the crystal structure of the complex would reveal the conformation of the ERBB2IP (1003-1018) peptide when it is bound to its target. This technique has been used to study the binding of various molecules to proteins at physiological temperatures. nih.gov

Conformational Dynamics and Flexibility of ERBB2IP Protein (1003-1018)

Peptides are not static entities but exist as an ensemble of conformations in solution. Understanding the conformational dynamics and flexibility of the ERBB2IP (1003-1018) peptide is crucial for comprehending its function.

NMR spectroscopy can provide insights into the flexibility of the peptide by analyzing relaxation parameters and identifying regions of conformational exchange. Molecular dynamics (MD) simulations can complement experimental data by simulating the movement of the peptide over time, revealing the range of accessible conformations and the transitions between them. This information is key to understanding how the peptide might adapt its structure upon binding to a partner molecule.

Role of Specific Amino Acid Residues within the (1003-1018) Sequence in Structural Integrity and Stability

To investigate the role of specific residues, site-directed mutagenesis studies could be performed. By systematically replacing individual amino acids and analyzing the resulting structural and stability changes using techniques like circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC), the contribution of each residue can be determined. For instance, replacing a hydrophobic residue with a charged one might disrupt a core packing interaction and destabilize the peptide's fold. Structural analyses have previously been used to explain differences in specificity between the PDZ domain of Erbin and other proteins based on key differences in their primary sequences. nih.gov

Table 2: Hypothetical Roles of Amino Acid Types in ERBB2IP (1003-1018)

Amino Acid TypePotential Role in Structural Integrity
Hydrophobic Contribute to the hydrophobic core, driving folding and stability.
Polar/Charged Form salt bridges or hydrogen bonds, stabilizing specific conformations.
Glycine/Proline Introduce flexibility or rigidity into the peptide backbone.

This table presents general principles of amino acid contributions to peptide structure and is for illustrative purposes.

Influence of Post-Translational Modifications on the Structural Landscape of ERBB2IP Protein (1003-1018)

Post-translational modifications (PTMs) are chemical modifications that occur after a protein is synthesized and can significantly impact its structure and function. nih.govnih.gov While specific PTMs within the 1003-1018 region of ERBB2IP are not extensively documented in the provided search results, the possibility of their occurrence and their potential effects are important considerations.

For example, phosphorylation of serine, threonine, or tyrosine residues can introduce a negative charge, potentially leading to significant conformational changes due to new electrostatic interactions. Palmitoylation, the attachment of a fatty acid, has been shown to be required for the plasma membrane localization of ERBIN. nih.gov Glycosylation, the addition of sugar moieties, can also influence folding and stability. The comprehensive analysis of PTMs is a significant aspect of proteomics. nih.gov Identifying whether any residues within the 1003-1018 sequence are subject to such modifications would be a critical step in fully understanding its structural landscape.

Molecular Function and Cellular Roles of Erbb2ip Protein 1003 1018

Subcellular Localization and Trafficking Mechanisms Involving the ERBB2IP Protein (1003-1018) Region.nih.govsinobiological.com

The ERBB2IP protein is predominantly found at the basolateral membrane of polarized epithelial cells. frontiersin.org Its localization is crucial for its function in regulating the ERBB2 receptor. ERBB2IP, through its PDZ domain, directly interacts with the C-terminal tail of the ERBB2 receptor, which is critical for restricting the receptor to the basolateral membrane. nih.govfrontiersin.org This interaction is vital for maintaining the proper localization and signaling of ERBB2 in epithelial tissues. nih.gov Mutation of the ERBIN-binding site in ERBB2/HER2 leads to the mislocalization of the receptor. nih.gov

ERBB2IP is also found in other cellular compartments, including adherens junctions, where it contributes to structural integrity, and at postsynaptic densities. frontiersin.orgwikigenes.org In transfected cells, ERBB2IP can be either diffusely distributed throughout the cytoplasm or concentrated at the basolateral membrane. uniprot.org It has also been observed to colocalize with certain adrenergic receptors at the nuclear membrane of cardiac myocytes. uniprot.org The region between the LRR and PDZ domains of Erbin interacts with other proteins, which may influence its trafficking and localization. pnas.org

Contribution of ERBB2IP Protein (1003-1018) to Protein Stability and Turnover of ERBB2IP.wikipedia.org

The stability of the ERBB2IP protein is intertwined with its interaction with other proteins. Notably, ERBB2IP forms a complex with the ERBB2 receptor and the chaperone protein Heat Shock Protein 90 (HSP90). tandfonline.compnas.org This complex is crucial for stabilizing ERBB2 at the plasma membrane and preventing its degradation through the proteasomal pathway. tandfonline.com Disruption of the ERBB2IP-ERBB2 interaction leads to the degradation of ERBB2. tandfonline.com

The stability of ERBB2IP itself is also regulated. For instance, in the absence of ERBB2, the levels of ERBB2IP are reduced, suggesting a mutual stabilization effect between the two proteins. pnas.org The specific amino acid region 1003-1018 is located between the Leucine-Rich Repeats (LRR) and the PDZ domain. pnas.org While this region's direct role in ERBB2IP stability is not explicitly defined in the available research, its position suggests it could be crucial for maintaining the structural integrity necessary for these protein-protein interactions. The interaction with HSP90, facilitated by ERBB2IP, is a key factor in maintaining the stability of the ERBB2 oncoprotein, highlighting the indirect but critical role of ERBB2IP in protein stability. pnas.orgfrontiersin.org

Involvement in Specific ERBB2 Signaling Pathway Modulation and Regulation of Receptor Function.nih.govsinobiological.comgenecards.org

ERBB2IP is a key regulator of the ERBB2 signaling pathway. It binds to the unphosphorylated form of the ERBB2 protein, which is thought to stabilize the receptor in this state. sinobiological.comuniprot.orggenecards.org This interaction is highly specific, as ERBB2IP does not show affinity for other members of the ERBB/HER family of receptors. tandfonline.com By sequestering the unphosphorylated form of ERBB2, ERBB2IP can modulate the receptor's activity and subsequent downstream signaling. wikigenes.org

The protein also affects the Ras signaling pathway by disrupting the interaction between Ras and Raf. wikipedia.orggenecards.org This places ERBB2IP as a negative regulator of the Ras-mediated activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govaacrjournals.org In colorectal cancer, ERBB2IP has been shown to interact with the kinase suppressor of Ras 1 (KSR1), displacing it from the RAF/MEK/ERK complex and thereby preventing signal propagation. aacrjournals.org

Role in Regulating Cell Cycle Progression and Proliferation Mediated by ERBB2IP.tandfonline.compnas.org

ERBB2IP plays a significant role in the regulation of cell cycle progression and proliferation, primarily through its modulation of ERBB2 and other signaling pathways. nih.gov Overexpression of ERBB2 is a known driver of cell proliferation in cancer. pnas.org ERBB2IP's ability to stabilize ERBB2 at the plasma membrane can, in some contexts, facilitate ERBB2-dependent proliferation of cancer cells. pnas.orgpnas.org

However, ERBB2IP can also act as a tumor suppressor. aacrjournals.org By inhibiting the Ras/RAF/MEK/ERK pathway, ERBB2IP can decrease the phosphorylation levels of key signaling molecules, leading to the inhibition of cell proliferation in certain cancer cells like acute myeloid leukemia (AML). frontiersin.org In colorectal cancer, knockdown of ERBB2IP leads to increased cell proliferation. aacrjournals.org Furthermore, loss of Erbin has been shown to accelerate the cell cycle by down-regulating the expression of p21 and p27, which are key cell cycle inhibitors. nih.gov

Impact on Apoptosis, Autophagy, and Cell Survival Pathways via ERBB2IP Mechanisms.uniprot.orgwikipedia.orgtandfonline.com

ERBB2IP is implicated in the regulation of apoptosis, autophagy, and cell survival. frontiersin.orgnih.gov Its role can be context-dependent. For instance, by modulating the ERBB2 and Ras signaling pathways, which are critical for cell survival, ERBB2IP can influence a cell's decision to undergo apoptosis. frontiersin.org In some cancer models, ERBB2IP has been shown to inhibit cell proliferation and promote apoptosis. nih.gov

Recent studies have also highlighted ERBB2IP's role in autophagy. frontiersin.orgfrontiersin.org It can promote lysosomal biogenesis and autophagy by interacting with Transcription Factor EB (TFEB) and enhancing the stability of complexes that lead to TFEB activation and nuclear translocation. frontiersin.orgfrontiersin.org This can alleviate organ injuries in conditions like sepsis. frontiersin.org Conversely, in certain contexts, ERBB2IP knockdown can aggravate sepsis-induced acute kidney injury by promoting pyroptosis, a form of inflammatory cell death. frontiersin.org

Contribution to Cell Adhesion, Migration, and Invasion Processes.nih.govsinobiological.comtandfonline.compnas.org

ERBB2IP is involved in processes that are fundamental to cell adhesion, migration, and invasion. uniprot.org It is a component of hemidesmosomes, which are crucial for cell-substrate adhesion in epithelial tissues. uniprot.orgnih.gov Its interaction with integrin β4 further underscores its role in cell adhesion. pnas.org The localization of ERBB2IP at adherens junctions also contributes to maintaining the structural integrity of these cell-cell adhesion complexes. frontiersin.org

The protein's influence on cell migration and invasion is often linked to its regulation of signaling pathways that control the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. aacrjournals.org In colorectal cancer, loss of ERBB2IP can induce EMT, leading to a significant increase in cell migration and invasion. aacrjournals.org Conversely, ERBB2IP can also play a role in endothelial cell migration. nih.gov

The 1003-1018 region, as part of the larger ERBB2IP structure, contributes to the protein's ability to localize to adhesive structures and to interact with signaling molecules that regulate cell movement.

Intermolecular Interaction Networks and Binding Partners of Erbb2ip Protein 1003 1018

Investigation of ERBB2IP Protein (1003-1018) Interaction with Nucleic Acids (DNA/RNA)

Consequently, no data tables or detailed research findings can be generated for this specific peptide fragment. Any attempt to do so would involve extrapolation from other protein regions and would not adhere to the strict scope of the inquiry.

Interaction with Lipids or Other Small Molecules and Their Biological Implications

The direct interaction of the specific peptide region of Erbb2 interacting protein (ERBB2IP), spanning amino acids 1003-1018, with lipids and other small molecules is not well-documented in publicly available research. However, studies on the full-length ERBB2IP protein, also known as Erbin, provide some context for its association with cellular membranes and lipid-related signaling pathways.

While information on the specific 1003-1018 fragment is limited, the broader Erbin protein has been shown to be present in lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as organizing centers for signal transduction molecules. The localization of Erbin to these structures suggests a potential role in lipid-mediated signaling events.

Furthermore, recent research has uncovered an indirect link between Erbin and lipid metabolism. Studies on Erbin-deficient platelets have indicated an increase in the production of certain lipid metabolites, such as acyl-carnitine. In in vitro experiments, Palmitoyl-L-carnitine has been used to replicate the effects of acyl-carnitine, suggesting a role for Erbin in regulating lipid metabolic pathways. The biological implication of this interaction is an area of active investigation, with potential connections to cellular energy homeostasis and signaling.

It is important to note that a specific binding domain for the Muscle-Specific Kinase (MuSK) has been identified within Erbin in a region (amino acids 1145-1229) that is C-terminal to the 1003-1018 sequence. While distinct from the region of interest, this finding highlights that specific functional domains exist within this portion of the Erbin protein.

Currently, there is no direct evidence to detail the binding partners and biological consequences of the ERBB2IP protein (1003-1018) fragment's interaction with lipids or small molecules. Further research is required to elucidate the specific molecular interactions and functional relevance of this particular peptide sequence.

Regulation and Modulation of Erbb2ip Protein 1003 1018 Activity and Expression

Transcriptional and Post-Transcriptional Regulation of ERBB2IP Expression Affecting the (1003-1018) Region

The expression of the ERBB2IP gene is tightly controlled at both the transcriptional and post-transcriptional levels, which in turn dictates the abundance of the full-length protein, including the 1003-1018 region.

At the transcriptional level, several transcription factors have been identified as regulators of ERBB2IP gene expression. For instance, the transcription factor c-Myb has been shown to promote ERBB2IP transcription, particularly during the G2/M phase of the cell cycle, suggesting a role for ERBB2IP in cell cycle progression. Additionally, STAT3 activation can induce ERBB2IP expression, which then plays a role in negatively regulating TGF-β signaling through the formation of a STAT3-ERBIN-SMAD2/3 complex.

Post-transcriptional regulation of ERBB2IP expression is significantly influenced by microRNAs (miRNAs). miRNAs are small non-coding RNAs that can bind to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. A notable example is miR-23c, which has been shown to directly target ERBB2IP mRNA. The long non-coding RNA KTN1-AS1 can act as a sponge for miR-23c, thereby positively regulating ERBB2IP expression. This interplay between KTN1-AS1, miR-23c, and ERBB2IP has been implicated in cellular processes such as proliferation and apoptosis.

Post-Translational Modifications (PTMs) of ERBB2IP Protein (1003-1018) and their Functional Impact

Post-translational modifications are critical for modulating the function, localization, and stability of proteins. While PTMs of the entire ERBB2IP protein have been studied, specific modifications within the 1003-1018 region are not well-documented. However, understanding the PTMs of the broader domains in which this region resides can provide valuable insights.

Phosphorylation Events within ERBB2IP Protein (1003-1018)

Currently, there is no specific phosphorylation event that has been mapped directly to the 1003-1018 amino acid region of ERBB2IP in publicly available databases. However, the regulation of ERBB2IP's interaction with its binding partners is known to be influenced by phosphorylation. For example, ERBB2IP binds to the unphosphorylated form of the ERBB2 receptor. Phosphorylation of key tyrosine residues on ERBB2 would thus disrupt this interaction. While this phosphorylation event is on the binding partner, it highlights the importance of phosphorylation in regulating ERBB2IP's function. Further research is required to identify specific phosphorylation sites within the 1003-1018 region and their functional consequences.

Ubiquitination and Sumoylation of ERBB2IP Protein (1003-1018)

Ubiquitination and sumoylation are important PTMs that can regulate protein stability, localization, and protein-protein interactions. To date, specific ubiquitination or sumoylation sites within the 1003-1018 region of ERBB2IP have not been experimentally verified. The regulation of ERBB2IP by these modifications is an area that warrants further investigation to understand its role in various cellular pathways.

Other PTMs (e.g., Acetylation, Methylation) of ERBB2IP Protein (1003-1018)

There is currently a lack of specific data on acetylation or methylation occurring within the 1003-1018 amino acid sequence of the ERBB2IP protein. While these modifications are known to regulate the function of many proteins, their specific role in modulating ERBB2IP activity via the 1003-1018 region remains to be elucidated.

Allosteric Regulation and Conformational Changes Affecting ERBB2IP Protein (1003-1018) Activity

The 1003-1018 region of ERBB2IP is situated within a Leucine-Rich Repeat (LRR) domain. LRR domains are known to be involved in protein-protein interactions and can undergo conformational changes upon binding to their partners. While there is no direct evidence of allosteric regulation specifically targeting the 1003-1018 region, it is plausible that the binding of ligands to other parts of the LRR domain could induce conformational changes that propagate to this region, thereby modulating its activity or its accessibility to other binding partners. The dynamic nature of LRR domains suggests that their conformation is not static and can be influenced by various cellular signals.

Cellular Context-Dependent Regulation of ERBB2IP Protein (1003-1018) Function

The function of the ERBB2IP protein, including the role of the 1003-1018 region, is highly dependent on the cellular context, such as cell type and the activation state of signaling pathways. For example, in epithelial cells, ERBB2IP is localized to the basolateral membrane where it interacts with the ERBB2 receptor. In neurons, it is concentrated at postsynaptic membranes and interacts with PSD-95. This differential localization and interaction profile suggest that the regulation and function of ERBB2IP are tailored to the specific needs of the cell. The accessibility and function of the 1003-1018 region are likely to be influenced by the specific protein-protein interaction network present in a given cell type.

Data Tables

Table 1: Transcriptional and Post-Transcriptional Regulators of ERBB2IP

RegulatorTypeEffect on ERBB2IP Expression
c-MybTranscription FactorPositive
STAT3Transcription FactorPositive
miR-23cmicroRNANegative
KTN1-AS1long non-coding RNAPositive (via miR-23c)

Table 2: Summary of Post-Translational Modifications of the ERBB2IP (1003-1018) Region

ModificationStatus for 1003-1018 RegionPotential Functional Impact
PhosphorylationNot yet identifiedModulation of protein-protein interactions
UbiquitinationNot yet identifiedRegulation of protein stability and localization
SumoylationNot yet identifiedAlteration of protein interactions and localization
AcetylationNot yet identifiedRegulation of protein function and stability
MethylationNot yet identifiedModulation of protein-protein interactions

Compound Names

Methodological Approaches for Investigating Erbb2ip Protein 1003 1018

Recombinant Expression and Purification Strategies for ERBB2IP Protein (1003-1018) Peptides

The production of the ERBB2IP (1003-1018) peptide, or more commonly the entire PDZ domain containing this sequence, is a fundamental prerequisite for in vitro characterization. Recombinant DNA technology is the primary method for generating sufficient quantities of this peptide for structural and functional studies.

A common and effective strategy involves cloning the cDNA sequence encoding the ERBB2IP PDZ domain into a prokaryotic expression vector, such as the pET series, for transformation into an Escherichia coli host strain. To facilitate purification, the recombinant protein is often expressed as a fusion protein with an affinity tag. The His-tag (a sequence of six or more histidine residues) is frequently used, as it allows for efficient one-step purification using immobilized metal affinity chromatography (IMAC), such as a Nickel-NTA (nitrilotriacetic acid) resin. tandfonline.com

The general workflow for this process is outlined below:

Vector Construction : The DNA sequence corresponding to the ERBB2IP PDZ domain is amplified via PCR and ligated into an expression vector containing a promoter (e.g., T7) and a sequence for an N-terminal or C-terminal affinity tag.

Transformation : The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

Expression : The bacterial culture is grown to an optimal density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis : Bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein.

Purification : The lysate is passed through an affinity chromatography column (e.g., Ni-NTA). The His-tagged ERBB2IP peptide binds to the column, while most other proteins flow through. The bound protein is then eluted using a high concentration of imidazole.

Refolding and Polishing : Since overexpression in E. coli can lead to the formation of insoluble inclusion bodies, a refolding step may be necessary. tandfonline.com Further purification steps, such as size-exclusion chromatography, can be employed to ensure high purity.

This approach can yield significant quantities of the purified protein, with reports of obtaining approximately 14.4 mg of purified Erbin PDZ domain from a 500 mL cell culture with over 90% purity. tandfonline.com

Table 1: Common Strategies for Recombinant ERBB2IP PDZ Domain Production
StepMethod/ComponentPurposeReference
Expression SystemEscherichia coli (e.g., BL21(DE3))High-yield, cost-effective production of non-glycosylated proteins. tandfonline.com
Expression VectorProkaryotic vector (e.g., pET series)Carries the gene of interest and necessary elements for transcription and translation in bacteria. tandfonline.com
Affinity TagHexahistidine (His-tag)Facilitates one-step purification of the recombinant protein. tandfonline.com
Purification MethodImmobilized Metal Affinity Chromatography (IMAC)Separates the tagged protein from other cellular proteins based on its affinity for metal ions (e.g., Nickel). tandfonline.com

In Vitro Biochemical and Biophysical Assays for ERBB2IP Protein (1003-1018) Activity and Interactions

Once the ERBB2IP (1003-1018) peptide or its encompassing PDZ domain is purified, its interaction with potential binding partners can be characterized using a range of in vitro assays. These methods are essential for identifying ligands and quantifying the thermodynamics and kinetics of the interactions.

Biochemical Assays:

Yeast Two-Hybrid (Y2H) System : This is a powerful genetic method used for discovering protein-protein interactions. nih.gov In this system, the ERBB2IP PDZ domain is expressed as a "bait" fusion protein, and a library of potential interacting partners ("prey") is screened. An interaction between bait and prey reconstitutes a functional transcription factor, activating reporter genes and allowing for the identification of positive clones. Y2H assays have successfully identified several ligands for the Erbin PDZ domain, including the C-termini of ERBB2, APC, β-catenin, and c-Rel. eurekaselect.comnih.gov

Co-immunoprecipitation (Co-IP) : To validate interactions identified by methods like Y2H within a more physiological context, Co-IP is performed using cell lysates. An antibody targeting the ERBB2IP protein is used to pull it out of solution, along with any stably bound interaction partners. These partners can then be identified by Western blotting. Co-IP experiments have been used to verify the interactions between the Erbin PDZ domain and its binding partners. eurekaselect.comnih.gov

Biophysical Assays: Biophysical techniques provide quantitative data on binding affinity (Kd), kinetics (kon, koff), and thermodynamics.

Fluorescence Polarization (FP) : This method is used to measure molecular interactions in solution. A fluorescently labeled version of a peptide ligand that binds to the ERBB2IP PDZ domain is used. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger PDZ domain, its tumbling slows, and the polarization value increases. This change can be used to determine the binding affinity.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) : SPR is a label-free technique for real-time monitoring of biomolecular interactions. The ERBB2IP PDZ domain is immobilized on a sensor chip, and potential binding partners are flowed over the surface. Binding events are detected as a change in the refractive index at the sensor surface, providing data on association and dissociation rates.

Table 2: Assays for Characterizing ERBB2IP (1003-1018) Interactions
Assay TypeTechniqueInformation ObtainedReference
BiochemicalYeast Two-Hybrid (Y2H)Identification of potential protein interaction partners. nih.govnih.gov
Co-immunoprecipitation (Co-IP)Validation of interactions in a cellular context. eurekaselect.comnih.gov
BiophysicalFluorescence Polarization (FP)Binding affinity (Kd). nih.gov
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS). researcher.life
Surface Plasmon Resonance (SPR)Binding affinity (Kd) and kinetics (kon, koff). researcher.life

Advanced Microscopy and Imaging Techniques for ERBB2IP Protein (1003-1018) Subcellular Localization

Understanding where the ERBB2IP protein, and by extension its 1003-1018 peptide region, resides within the cell is critical to understanding its function. Advanced microscopy techniques are indispensable for this purpose.

Immunofluorescence (IF) and Confocal Microscopy : Immunofluorescence is a widely used technique to visualize the location of a specific protein in fixed and permeabilized cells. nih.gov It involves using a primary antibody that specifically recognizes the ERBB2IP protein, followed by a secondary antibody conjugated to a fluorophore. Confocal microscopy provides high-resolution optical images with the ability to create 3D reconstructions from optical sections, eliminating out-of-focus light. Studies using these methods have shown that ERBB2IP (Erbin) and its binding partner ERBB2 co-localize at the basolateral membrane of human intestinal epithelial cells. nih.gov This localization is crucial for its function in restricting the ERBB2 receptor to this membrane domain. nih.gov

Proximity Ligation Assay (PLA) : PLA is a more advanced technique that allows for the in situ visualization of protein-protein interactions. researchgate.net It uses pairs of antibodies targeting the two proteins of interest (e.g., ERBB2IP and ERBB2). If the proteins are in close proximity (typically <40 nm), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified and detected with a fluorescent probe. This results in a fluorescent spot for each interaction event, providing strong evidence of a direct interaction within the cell. PLA has been used to confirm the close proximity and interaction between Erbin and proteins like HER2 and NHERF1 at the plasma membrane. researchgate.net

Proteomic and Interactomic Technologies for Identifying ERBB2IP Protein (1003-1018) Networks

To understand the broader functional context of the ERBB2IP (1003-1018) peptide, it is necessary to identify the complete network of proteins with which it interacts. High-throughput proteomic and interactomic technologies are designed for this purpose.

Affinity Purification-Mass Spectrometry (AP-MS) : In this approach, the ERBB2IP protein (or its PDZ domain) is expressed with an affinity tag in cells. The protein and its bound partners are purified from cell lysates and subsequently identified using mass spectrometry. This method provides a "snapshot" of the protein complexes that exist within the cell.

Yeast Two-Hybrid (Y2H) Arrays : This is a high-throughput version of the Y2H technique. An entire library of proteins, such as the "human PDZome" which contains hundreds of different human PDZ domains, can be systematically screened against a protein of interest to comprehensively map its PDZ-mediated interactome. nih.govmdpi.com This approach can rapidly identify which of the many PDZ domains in the human proteome are capable of interacting with a given C-terminal peptide.

These technologies generate large datasets of protein-protein interactions (PPIs), which can be visualized as networks. wpmucdn.com Bioinformatic analysis of these networks can reveal signaling pathways and functional modules where ERBB2IP plays a key role. nih.govnih.gov

Genetic Perturbation Models (e.g., Gene Editing, RNA Interference) for ERBB2IP

To investigate the function of the ERBB2IP protein and the significance of the 1003-1018 region, researchers often employ genetic perturbation models to reduce or eliminate its expression in cells or organisms.

RNA Interference (RNAi) : RNAi is a mechanism of post-transcriptional gene silencing using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene (ERBB2IP). nih.govyoutube.comyoutube.com The introduction of these small RNAs into a cell leads to the degradation of the target mRNA, thereby "knocking down" the expression of the ERBB2IP protein. youtube.com The resulting phenotype, such as changes in cell signaling, proliferation, or morphology, can then be studied to infer the protein's function. nih.gov For instance, knocking down Erbin expression in breast cancer cells has been shown to decrease HER2 signaling and lead to the internalization of the HER2 receptor. biorxiv.org

CRISPR/Cas9 Gene Editing : The CRISPR/Cas9 system is a powerful tool for permanently modifying the genome. creative-biogene.comscbt.com It can be used to create a complete "knockout" of the ERBB2IP gene by introducing targeted double-strand breaks that lead to frameshift mutations. nih.govkyoto-u.ac.jporigene.com Unlike RNAi, which provides transient knockdown, CRISPR-mediated knockout results in a permanent loss of the protein. This allows for the study of the long-term consequences of ERBB2IP absence, providing definitive insights into the functions that are critically dependent on the protein and its domains.

Structural Biology Techniques (e.g., Cryo-EM, SAXS) Applied to ERBB2IP Protein (1003-1018) and its Complexes

Determining the three-dimensional structure of the ERBB2IP (1003-1018) region, particularly in complex with its binding partners, is essential for a mechanistic understanding of its function.

X-ray Crystallography : This has been the primary technique for obtaining high-resolution structural information for PDZ domains. The crystal structure of the Erbin PDZ domain (encompassing the 1003-1018 region) bound to a peptide ligand (PDB entry: 1N7T) has been solved. nih.govresearchgate.netresearchgate.net This structure reveals the precise atomic interactions that govern binding specificity. It shows the peptide ligand sitting in a shallow groove between a β-strand and an α-helix of the PDZ domain, with specific pockets accommodating the side chains of the peptide's C-terminal residues. nih.govresearchgate.net

Computational Modeling and Simulation of ERBB2IP Protein (1003-1018) Behavior and Interactions

Computational approaches complement experimental techniques by providing predictive models and dynamic insights into the behavior of the ERBB2IP (1003-1018) peptide.

Predictive Modeling of Interactions : Given the large number of potential PDZ domain-peptide interactions, computational methods have been developed to predict these interactions based on primary sequence information alone. nih.govnih.govscholaris.ca These models, often using machine learning algorithms like support vector machines or Bayesian estimation, are trained on large datasets of known interactions. nih.govnih.gov They can then be used to scan entire proteomes to predict novel binding partners for the ERBB2IP PDZ domain, guiding experimental validation.

Molecular Dynamics (MD) Simulations : MD simulations use the principles of classical mechanics to simulate the motions of atoms in a protein over time. nih.govnih.govarxiv.orgmdpi.com Starting with a known structure (e.g., from X-ray crystallography), MD simulations can reveal the dynamic behavior of the ERBB2IP PDZ domain and its complex with a ligand. nih.gov These simulations provide insights into the flexibility of the binding pocket, the role of water molecules in the interaction, and the energetic contributions of individual amino acid residues to the binding affinity. This information is invaluable for understanding the molecular basis of binding specificity and for designing molecules that could modulate this interaction. arxiv.orgyoutube.com

Pathophysiological Relevance of Erbb2ip Protein 1003 1018 in Disease Models

Dysregulation of ERBB2IP Protein (1003-1018) in Cancer Biology

Erbin's role in cancer is complex, acting primarily as a tumor suppressor by negatively regulating oncogenic signaling pathways. Its dysregulation can remove these brakes, contributing to cancer development and progression.

Preclinical studies have established Erbin as a negative regulator of tumorigenesis and metastasis. By binding to the unphosphorylated form of the ERBB2 receptor, Erbin helps to regulate its function and localization wikipedia.orgnih.govnih.gov. It also affects the Ras signaling pathway by disrupting the interaction between Ras and Raf wikipedia.org. In colorectal cancer models, Erbin has been shown to function as a negative regulator of the epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis, through the suppression of Akt and RAS/RAF signaling nih.gov.

Research has also uncovered a role for Erbin in regulating hepatocellular carcinoma (HCC) tumorigenesis by inactivating ERalpha-mediated tumor-suppressive signaling nih.gov. Furthermore, targeting Erbin in B cells has been suggested as a potential therapeutic strategy for the lung metastasis of colorectal cancer nih.gov. Exosomal ERBB2IP has been found to contribute to tumor growth in non-small cell lung carcinoma by increasing the expression of PSAT1 nih.gov. These findings from preclinical models highlight Erbin's function in suppressing cancer development and spread.

Table 1: Role of ERBB2IP in Cancer Progression from Preclinical Models

Cancer Type ERBB2IP/Erbin Function Signaling Pathway(s) Involved Outcome of Dysregulation
Colorectal Cancer Negative regulator of EMT and tumorigenesis Akt, RAS/RAF Promotes tumor progression and metastasis
Hepatocellular Carcinoma Regulates tumorigenesis ERalpha-mediated signaling Promotes tumor growth
Non-Small Cell Lung Carcinoma Contributes to tumor growth (via exosomes) PSAT1 expression Enhances tumor proliferation

The influence of ERBB2IP on drug resistance is primarily linked to its interaction with the ERBB2/HER2 receptor, a well-known oncogene whose overexpression is associated with poor prognosis and resistance to various cancer therapies wikipedia.orgyoutube.com. The ErbB2 receptor is a target for therapies like trastuzumab, but resistance often develops. Erbin binds directly to the C-terminal of ErbB2 through its PDZ domain, which is crucial for restricting the receptor's localization to the basolateral membrane of epithelial cells nih.gov.

Mislocalization of the ErbB2 receptor, which can occur if the Erbin-binding site is mutated, can alter signaling and cellular response to treatment nih.gov. In pancreatic cancer, for example, ErbB2 overexpression is common and contributes to chemoresistance youtube.com. While studies have not directly implicated ERBB2IP mutations in clinical drug resistance, its role as a key regulator of ErbB2's function and stability suggests that the loss or dysregulation of Erbin could contribute to an altered signaling environment that fosters resistance to ErbB2-targeted therapies and other chemotherapeutic agents wikipedia.orgyoutube.com.

Involvement in Neurological and Neurodegenerative Disorders (Mechanistic Insights)

Erbin is concentrated at the postsynaptic membranes of the neuromuscular junction (NMJ) and in the central nervous system (CNS), where it plays a critical role in synaptic function and structure nih.govnih.gov. It interacts with key synaptic proteins like PSD-95 and is involved in the Neuregulin-1 (NRG1)/ErbB signaling pathway, which is essential for the development and maintenance of the nervous system, including myelination and synaptic plasticity nih.gov.

Mechanistically, Erbin acts as a scaffold protein that can regulate the stability and trafficking of receptors at the synapse. For instance, it has been shown to regulate excitatory synapse development and function in certain inhibitory interneurons tandfonline.com. Its interaction with the muscle-specific kinase (MuSK) impacts the aggregation of acetylcholine (B1216132) receptors (AChR) at the NMJ, a critical process for neuromuscular transmission nih.gov. Downregulation of Erbin has been associated with diabetic peripheral neuropathy, linking it to the health of the peripheral nervous system nih.gov. Given the implication of NRG1/ErbB signaling in neuropsychiatric disorders like schizophrenia, Erbin's role as a modulator of this pathway underscores its potential involvement in the pathophysiology of such conditions nih.gov.

Contribution to Metabolic and Endocrine Diseases (Molecular Mechanisms)

Direct evidence detailing the molecular mechanisms of ERBB2IP protein in metabolic and endocrine diseases is not extensively documented in current research literature. While related receptor tyrosine kinases, such as ErbB4, have been linked to the development of metabolic syndrome, obesity, and insulin (B600854) resistance in mouse models, a direct functional role for Erbin in these processes has yet to be clearly established nih.gov. The core mechanisms of metabolic diseases often involve pathways like insulin signaling, which rely on a cascade of protein-protein interactions and phosphorylation events involving insulin receptor substrate (IRS) proteins nih.govmdpi.com. However, a specific interaction or regulatory function of ERBB2IP within these central metabolic pathways has not been a primary focus of investigation. Similarly, while the immune and endocrine systems are highly interconnected, and inflammation can disrupt endocrine function, the specific contribution of Erbin in this context remains an area for future research nih.gov.

ERBB2IP Protein (1003-1018) in Inflammatory and Immune Responses

ERBB2IP is an important regulator of inflammatory and immune signaling. It has been shown to negatively regulate TGF-β signaling, a pathway with a profound impact on immune cell differentiation and function, particularly regulatory T cells nih.gov. A study identified a loss-of-function mutation in ERBB2IP in a family with a congenital allergic disorder characterized by atopy and connective tissue abnormalities. This mutation led to deregulated TGF-β signaling, which was associated with an increase in regulatory T cells and enhanced T helper type 2 cytokine expression, contributing to the atopic phenotype.

Furthermore, Erbin is a known regulator of Nod2-dependent NF-kappaB signaling wikipedia.org. Nod2 is an intracellular pattern recognition receptor that detects bacterial components and initiates an inflammatory response. The interaction between Erbin and Nod2 suggests a role for Erbin in modulating the innate immune response to bacterial pathogens wikipedia.org.

Genetic Variants and Polymorphisms within the ERBB2IP Protein (1003-1018) Region and Disease Association Studies

Genetic studies have linked variants in the ERBB2IP gene to specific human diseases.

Atopic Disease : A rare, disease-segregating variant (c.1588G>T, p.D530Y) in ERBB2IP was identified in a family presenting with a dominant congenital allergic disorder. This loss-of-function mutation was associated with reduced Erbin protein expression and impaired its ability to form a complex with STAT3, leading to dysregulated TGF-β signaling and atopic phenotypes.

Autism Spectrum Disorder (ASD) : The ERBB2IP gene was identified as an ASD candidate gene. Sequencing of brain tissue from ASD cases and subsequent exome sequencing of a larger cohort validated the involvement of this gene, identifying significant non-synonymous variants in individuals with ASD.

Conversely, some studies have shown a lack of association. For example, the disruption of the ERBB2IP gene was found not to be associated with dystrophic epidermolysis bullosa in a study of a father and son with a balanced chromosomal translocation affecting the gene wikipedia.org.

Table 2: Disease-Associated Genetic Variants in ERBB2IP

Disease/Condition Variant Type Specific Variant (if known) Consequence of Variant Reference
Congenital Allergic Disorder (Atopy) Missense (Loss-of-function) c.1588G>T (p.D530Y) Reduced protein expression, impaired STAT3 interaction, deregulated TGF-β signaling
Autism Spectrum Disorder (ASD) Non-synonymous variants Not specified Associated with increased ASD risk
Dystrophic Epidermolysis Bullosa Gene disruption (translocation) Not applicable No association with disease phenotype wikipedia.org

Compound Reference Table

Compound Name
Akt
ERalpha
ErbB2/HER2
MuSK
NF-kappaB
Nod2
PSAT1
PSD-95
Raf
Ras
STAT3
TGF-β

Emerging Research Directions and Future Implications for Erbb2ip Protein 1003 1018

Discovery of Novel Regulatory Mechanisms and Interacting Partners of the (1003-1018) Fragment

A primary future objective is to determine if the ERBB2IP (1003-1018) fragment serves as a specific binding site for regulatory proteins and other signaling molecules. The full-length Erbin protein interacts with a diverse array of partners, and it is plausible that the 1003-1018 sequence constitutes a key recognition motif for a subset of these interactors. wikigenes.org

Future research will likely employ techniques such as yeast two-hybrid screening and co-immunoprecipitation using the (1003-1018) peptide as bait to identify novel interacting partners. Furthermore, peptide pulldown assays followed by mass spectrometry can map interactions within the cellular proteome. Understanding these interactions is the first step toward elucidating the specific signaling pathways modulated by this fragment. A critical area of investigation will be to determine if post-translational modifications, such as phosphorylation or ubiquitination, occur within this sequence and how they might regulate its binding affinity and function.

Below is a table of known ERBB2IP interacting partners that are priority candidates for investigation with the (1003-1018) fragment.

Potential Interacting Partner Function of Partner Rationale for Investigation
p0071 (Plakophilin-4) Armadillo repeat protein involved in cell-cell junctions. wikigenes.orgTo determine if the 1003-1018 fragment is involved in anchoring Erbin at desmosomes and adherens junctions.
Delta-catenin/ARVCF Catenins that link cadherins to the cytoskeleton. wikigenes.orgTo explore a potential role for this fragment in mediating the connection between Erbin and the cadherin-catenin complex.
PSD-95 Postsynaptic density scaffolding protein. researchgate.netTo investigate if the 1003-1018 region is responsible for localizing Erbin to postsynaptic sites in neurons.
Smad2/Smad3 Signal transducers in the TGF-beta signaling pathway. nih.govTo test the hypothesis that this fragment is part of the domain that modulates TGF-beta signaling through Smad interaction.
Kinase Suppressor of Ras 1 (KSR1) Scaffolding protein in the Ras/MAPK pathway. nih.govTo assess if the 1003-1018 fragment is directly involved in the disruption of the Ras-Raf interaction, a known function of Erbin. nih.gov

Comprehensive Structural and Functional Mapping of the ERBB2IP Protein (1003-1018) Landscape

A fundamental gap in our current knowledge is the three-dimensional structure of the 1003-1018 fragment. Future structural biology studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will be essential to resolve its atomic structure. These investigations will clarify whether the peptide adopts a defined secondary structure, such as an alpha-helix or beta-sheet, or if it exists as an intrinsically disordered region that may fold upon binding to a partner protein.

Functional mapping will proceed in parallel. Site-directed mutagenesis, where individual amino acids within the 1003-1018 sequence are systematically altered, will be a powerful tool. By observing how these mutations affect the binding of interacting partners (once identified) and downstream cellular processes, researchers can pinpoint the specific residues that are critical for the fragment's function. This approach will provide a detailed map of the functional landscape of this peptide sequence.

Development of Advanced Research Tools and Molecular Probes Specifically Targeting ERBB2IP Protein (1003-1018)

Progress in understanding the 1003-1018 fragment will be significantly accelerated by the development of specific research tools. While synthetic versions of this peptide are available for in vitro studies, more sophisticated probes are needed for cellular and in vivo analyses.

A key area of development will be the generation of monoclonal antibodies that specifically recognize the 1003-1018 epitope. Such antibodies would be invaluable for a range of applications, including:

Immunohistochemistry: To map the precise subcellular localization of the protein region in different tissues.

Western Blotting: To detect the presence and modification state of the fragment.

Functional Assays: To potentially block the interactions of the 1003-1018 fragment and observe the cellular consequences.

Additionally, the creation of molecular probes, such as fluorescently-tagged or biotinylated versions of the 1003-1018 peptide, will enable live-cell imaging and sophisticated binding assays to study its dynamics and interactions in real-time.

Integration of Multi-Omics Data to Understand ERBB2IP Protein (1003-1018) in System-Level Biology

To fully comprehend the importance of the ERBB2IP (1003-1018) fragment, it must be studied within the larger context of the cell's entire molecular network. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for achieving this system-level understanding.

Future studies will aim to correlate the expression levels of the ERBB2IP gene (genomics/transcriptomics) with the abundance and post-translational modification status of the 1003-1018 region (proteomics). By comparing these datasets between healthy and diseased tissues, researchers can identify networks and pathways where this specific fragment may play a pivotal role. For instance, proteomic analysis might reveal a specific phosphorylation event within the 1003-1018 sequence that is consistently associated with a particular cancer type, providing a new biomarker and a potential therapeutic target.

Omics Layer Objective for ERBB2IP (1003-1018) Research Potential Outcome
Genomics Identify single nucleotide polymorphisms (SNPs) in the coding region of the 1003-1018 fragment.Association of specific genetic variants with disease susceptibility.
Transcriptomics Analyze the expression of ERBB2IP splice variants that may include or exclude the 1003-1018 region.Understanding tissue-specific functions and regulation.
Proteomics Map post-translational modifications (e.g., phosphorylation, acetylation) specifically on residues 1003-1018.Revealing how the fragment's function is dynamically regulated.
Metabolomics Correlate the modification state of the 1003-1018 fragment with changes in cellular metabolic profiles.Linking the fragment to the regulation of metabolic pathways.

Predictive Modeling of ERBB2IP Protein (1003-1018) Behavior in Health and Disease States

As experimental data on the structure and interactions of the ERBB2IP (1003-1018) fragment become available, computational and predictive modeling will become an indispensable research tool. Molecular dynamics simulations can be used to model the fragment's conformational flexibility and predict how it docks with potential binding partners at an atomic level.

Furthermore, the integration of experimental and multi-omics data into systems biology models will allow for the simulation of this fragment's behavior within larger signaling networks. These models could predict how perturbations, such as a mutation in the 1003-1018 sequence or the inhibition of an interacting partner, would affect cellular behavior in both healthy and diseased states. Ultimately, such predictive models could guide hypothesis-driven experimental research and aid in identifying novel points of intervention for therapeutic development.

Q & A

Q. Methodological Considerations

  • Validate antibody specificity using knockout cell lines or siRNA-mediated ERBB2IP knockdown .
  • Include GST pull-down assays with recombinant ERBB2IP fragments (1003–1018) to map binding domains .

How can contradictory data on ERBB2IP’s nuclear vs. cytosolic localization be resolved?

Advanced Research Question
Studies report ERBB2IP in both nuclear and cytoplasmic fractions, potentially due to isoform-specific splicing or experimental sensitivity . To resolve this:

Subcellular Fractionation : Perform rigorous nuclear/cytoplasmic separation followed by Western blot with compartment-specific markers (e.g., Lamin B1 for nuclear purity) .

AP-MS (Affinity Purification Mass Spectrometry) : Use tagged ERBB2IP constructs in cancer cell lines (e.g., HCT116) to identify context-dependent interaction partners .

Wnt Stimulation : Test if Wnt signaling modulates ERBB2IP-APC complex formation, which may drive nuclear translocation .

Q. Data Interpretation

  • Cross-reference with datasets like COMPARTMENTS (curated protein localization) and HPA Tissue Protein Expression Profiles .

What strategies are effective for analyzing ERBB2IP’s role in Ras signaling disruption?

Advanced Research Question
ERBB2IP inhibits Ras-Raf interaction via its LRR domain. To study this:

  • CRISPR-Cas9 Knockout Models : Generate ERBB2IP-deficient cells and quantify Ras activation (e.g., Raf-1 phosphorylation assays) .
  • Pathway Enrichment : Use RNA-seq or phosphoproteomics to identify downstream effectors (e.g., PAK2, TGFβ3) altered in ERBB2IP-mutant cells .
  • Functional Rescue : Express ERBB2IP (1003–1018) deletion mutants in knockout models to pinpoint regulatory regions .

Q. Contradiction Analysis

  • Note that ERBB2IP’s effects may vary by cancer type; validate findings in tissue-specific contexts (e.g., schwannomas vs. breast cancer) .

How can researchers leverage ERBB2IP mutations in adoptive T-cell immunotherapy?

Advanced Research Question
ERBB2IP mutations are immunogenic and detectable via whole-exome sequencing of tumor-infiltrating lymphocytes (TILs) . Key steps:

Neoantigen Identification : Screen TILs for reactivity to ERBB2IP mutations using IFN-γ ELISPOT .

Adoptive Transfer : Enrich mutation-reactive T-cells (e.g., CD4+ Th1 cells) and infuse with interleukin-2 to enhance proliferation .

Post-Treatment Monitoring : Track ERBB2IP expression in metastatic lesions via IHC or circulating tumor DNA .

Q. Challenges

  • Low ERBB2IP expression in some tumors may limit antigen presentation; combine with checkpoint inhibitors to boost efficacy .

What bioinformatics tools are recommended for studying ERBB2IP’s interactome?

Basic Research Question
Use curated databases to map ERBB2IP interactions:

  • STRING or Pathway Commons : Identify high-confidence partners (e.g., APC, FLII, BPAG1) .
  • COSMIC Cell Line Data : Analyze ERBB2IP copy number variations or mutations across cancer types .
  • GTEx/HPA Profiles : Compare ERBB2IP expression in normal vs. tumor tissues .

Q. Advanced Applications

  • Integrate LINCS L1000 data to identify small molecules modulating ERBB2IP expression .

How do ERBB2IP splice variants influence its function in EGFR signaling?

Advanced Research Question
ERBB2IP has ≥26 exons with splice variants affecting domain composition (e.g., PDZ or LRR retention) . Methodological steps:

Isoform-Specific qPCR : Design primers flanking alternative exons (e.g., exons 21–26) .

Functional Assays : Compare wild-type vs. truncated isoforms in ERBB2-driven models (e.g., HER2+ breast cancer) .

Proteomic Profiling : Use Phos-tag gels to assess phosphorylation changes in variant-expressing cells .

Q. Key Findings

  • Isoforms lacking the PDZ domain mislocalize ERBB2, promoting oncogenic signaling .

What experimental controls are critical for ERBB2IP co-IP studies?

Basic Research Question

  • Negative Controls : Use IgG isotype antibodies or beads without antibody.
  • Input Lysate : Confirm ERBB2IP expression levels pre-IP .
  • Crosslinking : For weak interactions, apply formaldehyde crosslinking to stabilize complexes .
  • Competition Assays : Add excess GST-tagged ERBB2IP (1003–1018) to block binding .

Q. Troubleshooting

  • High background? Pre-clear lysates with protein A/G beads and optimize wash buffer stringency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.